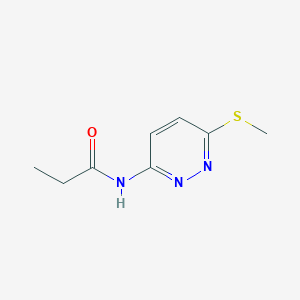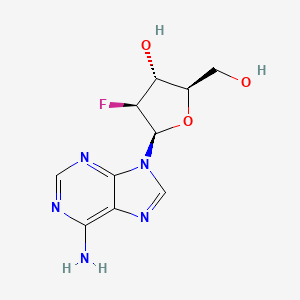![molecular formula C14H19N3OS B2363897 4-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carbonyl)-1,3-thiazole CAS No. 2415586-37-5](/img/structure/B2363897.png)
4-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carbonyl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carbonyl)-1,3-thiazole is a complex organic compound with a unique structure that includes a cyclopenta[c]pyrrole, azetidine, and thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carbonyl)-1,3-thiazole typically involves multi-step organic synthesis. The process begins with the preparation of the cyclopenta[c]pyrrole intermediate, followed by the formation of the azetidine ring and the thiazole moiety. Each step requires specific reagents and conditions, such as the use of strong bases, acids, and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carbonyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, 4-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carbonyl)-1,3-thiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug discovery. Its unique structure may interact with specific biological targets, leading to the development of new therapeutic agents for various diseases.
Industry
In industry, the compound can be used in the development of advanced materials with specific properties, such as polymers, coatings, and adhesives. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 4-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carbonyl)-1,3-thiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carbonyl)-1,3-thiazole include other azetidine and thiazole derivatives. These compounds share structural similarities but may differ in their chemical reactivity and biological activity.
Uniqueness
What sets this compound apart is its unique combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c18-14(13-8-19-9-15-13)17-6-12(7-17)16-4-10-2-1-3-11(10)5-16/h8-12H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOELPRRUGXWRQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3CN(C3)C(=O)C4=CSC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
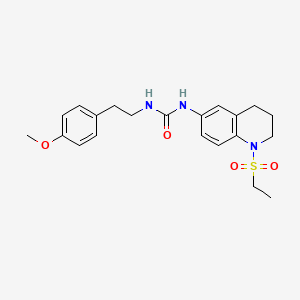

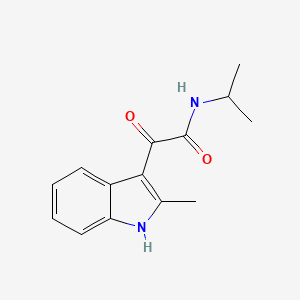
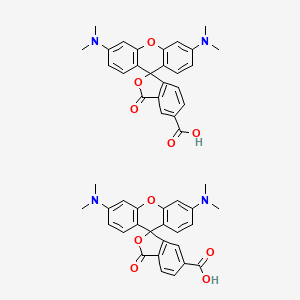
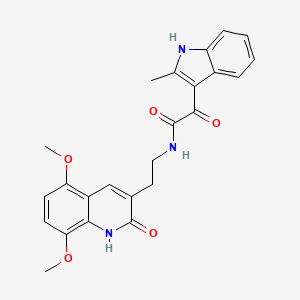
![N-(benzo[d]thiazol-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2363820.png)

![S-ethyl N-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]carbamothioate](/img/structure/B2363823.png)
![2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide](/img/structure/B2363826.png)
![N-[4-(diphenylcarbamoylamino)phenyl]acetamide](/img/structure/B2363827.png)

